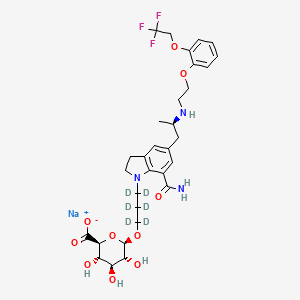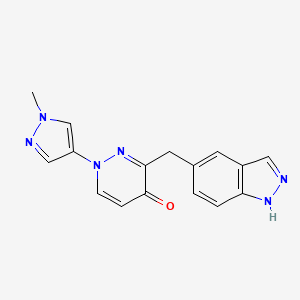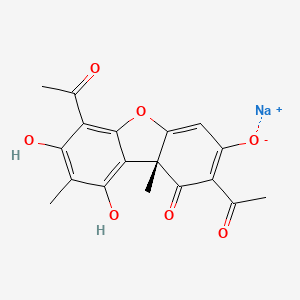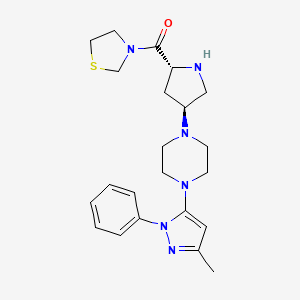
Adma-13C5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADMA-13C5, also known as (S)-2-Amino-5-(3,3-dimethylguanidino)pentanoic Acid-13C5, is a stable isotope-labeled compound. It is a derivative of asymmetric dimethylarginine (ADMA), which is an endogenous inhibitor of nitric oxide synthase. The compound is labeled with five carbon-13 isotopes, making it useful in various scientific research applications, particularly in metabolic studies and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADMA-13C5 involves the incorporation of carbon-13 isotopes into the molecular structure of ADMA. This can be achieved through various synthetic routes, including the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes. The exact synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems and stringent quality control measures. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
ADMA-13C5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of this compound may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
ADMA-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to monitor the incorporation and distribution of carbon-13 isotopes.
Biology: Employed in studies of nitric oxide synthase inhibition and its effects on cellular processes.
Medicine: Investigated for its role in cardiovascular diseases and as a potential biomarker for various health conditions.
Industry: Utilized in quality control and method validation for the production of pharmaceuticals and other chemical products .
Mechanism of Action
ADMA-13C5 exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition affects various molecular targets and pathways, including the regulation of endothelial cell motility and angiogenesis. The compound’s mechanism of action involves the modulation of RhoA and Rho kinase activities, as well as the inhibition of Rac1 and Cdc42 activities .
Comparison with Similar Compounds
ADMA-13C5 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
ADMA: The non-labeled version of this compound, which lacks the carbon-13 isotopes.
L-NMMA: Another nitric oxide synthase inhibitor, but without stable isotope labeling.
SDMA: Symmetric dimethylarginine, a structural isomer of ADMA, but with different biological effects .
This compound’s uniqueness lies in its stable isotope labeling, making it particularly valuable for metabolic studies and analytical applications.
Properties
Molecular Formula |
C8H18N4O2 |
|---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-amino-5-[[amino(dimethylamino)methylidene]amino](1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/i3+1,4+1,5+1,6+1,7+1 |
InChI Key |
YDGMGEXADBMOMJ-SLOBMOILSA-N |
Isomeric SMILES |
CN(C)C(=N[13CH2][13CH2][13CH2][13CH]([13C](=O)O)N)N |
Canonical SMILES |
CN(C)C(=NCCCC(C(=O)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)

![N-[(2-piperazin-1-ylphenyl)methyl]acetamide](/img/structure/B13851559.png)
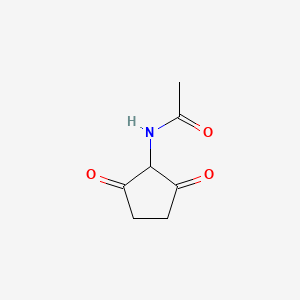



![[(3'aS,4S,6'R,6'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,4'-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole]-6'-yl]methanol](/img/structure/B13851592.png)
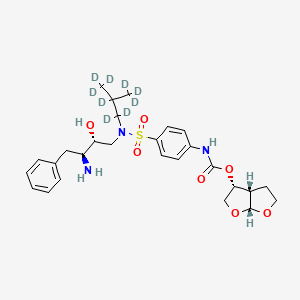
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
